molecular formula C9H8N2O2 B2431721 2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1369165-87-6

2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B2431721
CAS No.: 1369165-87-6
M. Wt: 176.175
InChI Key: CHGWNHBULMHCCL-UHFFFAOYSA-N
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Description

2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H8N2O2 . It is a derivative of pyrrolopyridine, a heterocyclic compound that contains a pyrrole ring fused with a pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolopyridine core with a methyl group attached to one of the nitrogen atoms and a carboxylic acid group attached to the 3-position of the pyridine ring .

Scientific Research Applications

Chemistry and Properties of Related Compounds

The chemistry and properties of related pyrrolopyridine compounds have been extensively studied, highlighting their variability and potential applications in various branches of chemistry. These compounds are known for their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, suggesting a wide range of scientific research applications (Boča, Jameson, & Linert, 2011).

Biotechnological Applications

Lactic acid, produced from biomass, is a key component in the synthesis of biodegradable polymers and serves as a feedstock for green chemistry. This review highlights the potential of converting lactic acid into valuable chemicals such as pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester through chemical and biotechnological routes, suggesting a connection to the broader category of carboxylic acids, including pyrrolopyridine derivatives (Gao, Ma, & Xu, 2011).

Medicinal Chemistry Applications

Pyrrolidine derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, have been extensively used in drug discovery for treating human diseases. The versatility of the pyrrolidine ring, due to its sp3-hybridization and ability to contribute to the stereochemistry of molecules, suggests that pyrrolopyridine derivatives could also be significant in designing new biologically active compounds (Li Petri et al., 2021).

Analytical Chemistry and Chemosensing

Pyridine derivatives are highlighted for their significant role in medicinal applications and chemosensing, demonstrating a high affinity for various ions and neutral species. This suggests that 2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid could potentially be utilized in the development of chemosensors for detecting various species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Mechanism of Action

Target of Action

The primary target of 2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound acts as an inhibitor of FGFR, exhibiting potent activities against FGFR1, 2, and 3 .

Biochemical Pathways

The compound’s interaction with FGFR affects the downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It’s worth noting that the compound’s low molecular weight could be beneficial to its bioavailability and subsequent optimization .

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Future Directions

Given the potent activities of similar compounds against FGFRs, future research could focus on the synthesis and evaluation of 2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid and its derivatives as potential cancer therapeutics . Further studies could also explore the compound’s physical and chemical properties, safety and hazards, and potential applications in other areas.

Properties

IUPAC Name

2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-7(9(12)13)8-6(11-5)3-2-4-10-8/h2-4,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGWNHBULMHCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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